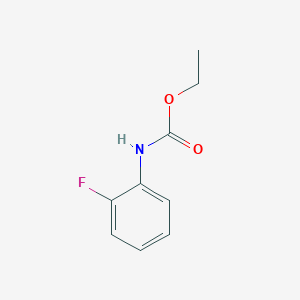

3-(Prop-2-yn-1-yloxy)benzonitrile

Overview

Description

3-(Prop-2-yn-1-yloxy)benzonitrile is a compound used for proteomics research . It belongs to the class of organic compounds known as benzenesulfonyl compounds .

Synthesis Analysis

A highly convenient method has been developed for the synthesis of (prop-2-yn-1-yloxy) benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .Molecular Structure Analysis

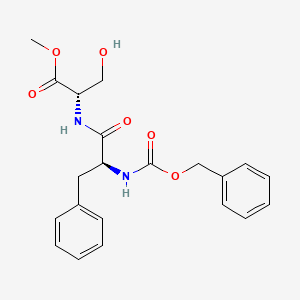

The molecular formula of 3-(Prop-2-yn-1-yloxy)benzonitrile is C10H7NO, and its molecular weight is 157.17 .Physical And Chemical Properties Analysis

3-(Prop-2-yn-1-yloxy)benzonitrile is a powder that is stored at room temperature . Its melting point is between 55-57 degrees Celsius .Scientific Research Applications

Molecular Structure and Supramolecular Interactions

3-(Prop-2-yn-1-yloxy)benzonitrile, also known as 3-(prop-2-yn-1-yloxy)phthalonitrile, demonstrates significant structural properties. In a study, it was observed that the 14 non-H atoms in this compound are approximately coplanar, with the terminal ethyne group being syn with the adjacent cyano residue. This structural feature facilitates the formation of centrosymmetric dimers connected by C—H⋯N interactions, which are further linked into a supramolecular tape (Jan et al., 2013).

Synthetic Applications and Characterization Techniques

The compound has been synthesized and characterized through various techniques like IR, UV–vis spectroscopy, and X-ray single-crystal determination. Its molecular geometry has been compared using Hartree-Fock and density functional theory. This compound reacted with sugar azide via a click reaction to form a triazol ring, indicating its potential for novel synthetic pathways and applications in chemistry science (Hasan & Shalaby, 2016).

Heterocyclic Systems and Antiproliferative Activity

A study reported the synthesis of new heterocyclic systems from 3-(prop-2-yn-1-yloxy)benzonitrile, showing significant antiproliferative activity against various cancer cell lines. This highlights its potential in developing therapeutic agents (Taia et al., 2020).

Applications in Molecular Antagonists

Research indicates that derivatives of 3-(prop-2-yn-1-yloxy)benzonitrile could be designed as H3 antagonists, potentially useful in managing Alzheimer's and other central nervous system disorders. The molecular docking results of these compounds have shown promising results for H3 receptor antagonism (Rahmani et al., 2014; Al-jomaily et al., 2015).

Antioxidant, Antimicrobial, and Anticancer Properties

Compounds derived from 3-(prop-2-yn-1-yloxy)benzonitrile, like 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde, have demonstrated notable antioxidant, antimicrobial, and anticancer properties. For instance, these benzaldehyde compounds exhibited high antifungal activity and significant cytotoxic activity against breast adenocarcinoma cell line MCF-7. This suggests potential applications in the development of new therapeutic agents (Konuş et al., 2019).

Histamine H3 Antagonists

Studies have also shown that 3-(prop-2-yn-1-yloxy)benzonitrile derivatives can be potent histamine H3 antagonists. This is significant in the context of developing treatments for various neurological disorders, as H3 antagonists play a crucial role in modulating neurotransmitter release in the brain (Dvorak et al., 2005).

Application in Baylis–Hillman Chemistry

The compound has been utilized in Baylis–Hillman chemistry for the enantioselective synthesis of specific propanoates, showcasing its versatility in organic synthesis and the potential for creating chiral molecules (Basavaiah et al., 2001).

Environmental Impact and Degradation

Research related to the environmental impact and microbial degradation of structurally similar benzonitrile herbicides can provide insights into the environmental fate and potential biodegradation pathways of 3-(prop-2-yn-1-yloxy)benzonitrile (Holtze et al., 2008).

Safety and Hazards

The safety information for 3-(Prop-2-yn-1-yloxy)benzonitrile indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary targets of 3-(Prop-2-yn-1-yloxy)benzonitrile are currently unknown . This compound is used in proteomics research , which suggests it may interact with proteins or other biological molecules.

Mode of Action

Similar compounds have been shown to allow for uv light-induced covalent modification of a biological target . This suggests that 3-(Prop-2-yn-1-yloxy)benzonitrile may also interact with its targets in a similar manner.

Result of Action

Its use in proteomics research suggests it may have effects on protein expression or function .

properties

IUPAC Name |

3-prop-2-ynoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROAIHLPIWAREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Prop-2-yn-1-yloxy)benzonitrile | |

CAS RN |

237748-26-4 | |

| Record name | 3-(prop-2-yn-1-yloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

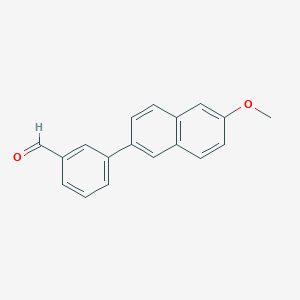

![4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile hydrochloride](/img/structure/B3369560.png)